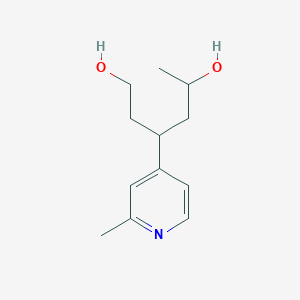

3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpyridin-4-yl)hexane-1,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-9-7-11(3-5-13-9)12(4-6-14)8-10(2)15/h3,5,7,10,12,14-15H,4,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFCAEGXHCVVOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(CCO)CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Methyl Pyridin 4 Yl Hexane 1,5 Diol and Analogous Structures

Modern Strategies in Organic Synthesis of Complex Diols

The construction of complex diols, particularly those with defined stereochemistry, is a significant challenge in organic synthesis. These structural motifs are prevalent in a wide array of biologically active natural products and pharmaceutical agents. nih.gov Consequently, a substantial amount of research has been dedicated to developing efficient and selective methods for their preparation.

The synthesis of pyridyl alcohols and diols with specific stereochemistry is a key area of research due to their potential applications in medicinal chemistry and materials science. globethesis.comtandfonline.com The nitrogen atom in the pyridine (B92270) ring can influence the reactivity and stereochemical outcome of reactions, presenting unique challenges and opportunities for synthetic chemists. globethesis.com

Enantioselective synthesis is crucial for producing a single enantiomer of a chiral molecule, which is often essential for its desired biological activity. bris.ac.uk Various methods have been developed for the asymmetric synthesis of pyridyl alcohols. One notable approach involves the asymmetric hydrogenation of prochiral pyridyl ketones. globethesis.com This method can yield chiral pyridyl alcohols with high enantiomeric excess (ee). For instance, using specific iridium catalysts with chiral ligands has proven effective in the asymmetric hydrogenation of various pyridyl ketones, achieving up to 99% ee. globethesis.com Another powerful technique is the lithiation-borylation methodology, which has been successfully applied to the synthesis of highly enantioenriched α-heterocyclic tertiary alcohols. bris.ac.uk

A chemoenzymatic approach has also been demonstrated for the synthesis of chiral pyridine-based α-fluorinated secondary alcohols. This two-step process involves the introduction of a prochiral α-halogenated acyl moiety, followed by an enantioselective reduction of the carbonyl group using an alcohol dehydrogenase, resulting in high enantiomeric excess (95–>99% ee). nih.gov

| Method | Catalyst/Reagent | Substrate | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Iridium complex with chiral ligand | Pyridyl ketones | Up to 99% |

| Lithiation-Borylation | Chiral carbamate (B1207046) and boronic esters | Heterocyclic ketones | High |

| Chemoenzymatic Reduction | Alcohol dehydrogenase | α-Halogenated acyl pyridines | 95–>99% |

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For the synthesis of diols, this involves controlling the spatial relationship between the two hydroxyl groups. Pinacol coupling reactions of N-heterocyclic dicarbonyls have been utilized to prepare N-heterocyclic diols with good diastereoselectivity, where the choice of the low-valent metal reagent can control the formation of either cis- or trans-diols. researchgate.net

The reduction of β-hydroxy ketones is another important method for accessing 1,3-diols. nih.gov For example, the anti-selective reduction of a β-hydroxy ketone using specific reagents can provide the corresponding anti-1,3-diol with high diastereoselectivity. nih.gov Furthermore, stereoselective aldol-Tishchenko reactions have been employed for the synthesis of chiral poly-alcohols. acs.org

| Method | Reagent/Catalyst | Product | Diastereoselectivity |

| Pinacol Coupling | Low-valent metal reagents | N-heterocyclic diols | Controllable cis/trans |

| Reduction of β-hydroxy ketones | Specific reducing agents | anti-1,3-diols | High |

| Aldol-Tishchenko Reaction | N/A | Chiral poly-alcohols | Stereoselective |

The construction of the carbon backbone of hexane (B92381) diols relies on effective carbon-carbon bond-forming reactions. These reactions are fundamental to organic synthesis, allowing for the assembly of more complex molecules from simpler starting materials. nih.govnews-medical.net

The aldol (B89426) reaction is a powerful tool for forming carbon-carbon bonds while simultaneously creating new stereocenters. nih.gov Catalytic asymmetric aldol reactions, in particular, have been extensively developed to control both the enantioselectivity and diastereoselectivity of the reaction. nih.govnih.gov These reactions can be used to synthesize chiral β-hydroxy ketones, which are versatile intermediates that can be further reduced to chiral 1,3-diols. acs.orgnih.gov

Organocatalysis has emerged as a particularly effective strategy for asymmetric aldol reactions. acs.org Proline and its derivatives are often used as catalysts, promoting the reaction between a ketone and an aldehyde to yield the desired aldol product with high enantioselectivity. acs.orgnih.gov For instance, the use of a novel proline-derived organocatalyst with Cu(OTf)₂ as an additive has been shown to produce chiral 1,3-keto alcohols with excellent enantiomeric excess (>99% ee). acs.org These keto alcohols can then be asymmetrically reduced to afford chiral 1,3-diols with high enantiomeric purity. acs.org

A three-pot asymmetric synthesis of anti-1,3-diols has been developed, which commences with an enantioselective organocatalytic aldol reaction. acs.org This is followed by a Wittig or Horner-Wadsworth-Emmons reaction, diastereoselective epoxidation, and finally, reductive opening of the epoxide to yield the desired anti-1,3-diol with excellent diastereo- and enantioselectivity. acs.org

Dihydroxylation reactions introduce two hydroxyl groups across a double bond, providing a direct route to 1,2-diols. numberanalytics.com The Sharpless asymmetric dihydroxylation is a renowned method for the enantioselective synthesis of diols from alkenes. numberanalytics.com This reaction utilizes an osmium catalyst in conjunction with a chiral ligand to achieve high levels of stereocontrol. numberanalytics.com The stereochemical outcome, whether syn- or anti-dihydroxylation, can be influenced by the reaction conditions and the nature of the starting alkene. libretexts.org While osmium-catalyzed reactions typically result in syn-dihydroxylation, epoxidation followed by acid-catalyzed ring-opening provides a pathway to anti-diols. libretexts.org

Recent advancements in this area include the development of metal-free dioxygenation reactions. For example, iodine can catalyze the dioxygenation of aryl alkenes in water using tert-butylhydroperoxide as the oxidant to form vicinal diols. organic-chemistry.org

| Reaction | Catalyst/Reagent | Stereoselectivity |

| Sharpless Asymmetric Dihydroxylation | Osmium tetroxide, chiral ligand | Enantioselective (syn) |

| Epoxidation and Ring Opening | Peroxy acid, aqueous acid | Diastereoselective (anti) |

| Iodine-Catalyzed Dioxygenation | Iodine, tert-butylhydroperoxide | N/A |

Carbon-Carbon Bond Formation for Hexane Diol Scaffolds

Nucleophilic Addition to Activated Alkenes

Nucleophilic addition to activated alkenes, often referred to as Michael addition or conjugate addition, is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. numberanalytics.com This strategy is highly applicable for the synthesis of pyridyl diols. The reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene. libretexts.org

In the context of synthesizing structures analogous to 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol, a plausible strategy involves the reaction of a nucleophile derived from a 2-methylpyridine (B31789) precursor with an activated alkene. For instance, a carbanion stabilized by the pyridine ring could be generated and subsequently added to an appropriate Michael acceptor. To achieve the desired 1,5-diol structure, the reactants would need to be carefully chosen. A potential disconnection approach is illustrated below:

Retrosynthetic Analysis:

Step 1: The 1,5-diol can be traced back to a keto-aldehyde or a related precursor through functional group interconversion.

Step 2: The carbon backbone could be formed via a nucleophilic addition of a pyridyl-containing nucleophile to an activated alkene like an α,β-unsaturated ketone.

The reaction mechanism typically begins with the attack of the nucleophile on the carbon-carbon double bond of the alkene, creating a transient carbanion intermediate which is then protonated to yield the final product. numberanalytics.com The reactivity and choice of nucleophile are critical; hard nucleophiles like organometallic reagents may attack the carbonyl group directly, whereas softer nucleophiles preferentially undergo conjugate addition. quimicaorganica.org

| Parameter | Description | Relevance to Pyridyl Diol Synthesis |

| Nucleophile | An electron-rich species (e.g., enolates, organocuprates, amines). | A carbanion derived from 4-substituted-2-methylpyridine. |

| Activated Alkenes | Alkenes with electron-withdrawing groups (e.g., enones, enoates, nitroalkenes). | An α,β-unsaturated ketone or aldehyde to build the hexane chain. |

| Catalyst | Often base-catalyzed to generate the nucleophile. | A non-nucleophilic base to deprotonate the pyridine precursor. |

| Stereochemistry | The reaction can create new stereocenters. | The addition can lead to syn- or anti-diastereomers, depending on reaction conditions. numberanalytics.com |

Functional Group Interconversions and Strategic Protecting Group Chemistry for Diols

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.uk In the synthesis of this compound, a key FGI would be the reduction of carbonyl groups (ketones or aldehydes) to the corresponding hydroxyl groups to form the diol. chemistrysteps.com Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. imperial.ac.uk

Given the presence of two hydroxyl groups in the target molecule, strategic use of protecting groups is often essential to prevent unwanted side reactions during synthesis. wikipedia.orgbham.ac.uk Protecting groups act as temporary masks for reactive functional groups. For diols, common protecting groups include acetals (formed with aldehydes or ketones) and silyl (B83357) ethers. wikipedia.orgresearchgate.net

The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal (deprotection). bham.ac.uk For a 1,5-diol, it might be necessary to protect both hydroxyls simultaneously or to selectively protect one over the other.

Common Protecting Group Strategies for Diols:

| Protecting Group | Protection Reagent | Deprotection Conditions | Key Features |

| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) or acid | Tunable stability based on the steric bulk of the silyl group. |

| Benzylidene Acetals | Benzaldehyde, acid catalyst nih.gov | Catalytic hydrogenation or acid hydrolysis | Primarily used for cyclic protection of 1,2- and 1,3-diols. researchgate.net |

| Isopropylidene Acetals (Acetone) | Acetone, acid catalyst | Acid hydrolysis | Forms a five-membered ring with 1,2-diols or a six-membered ring with 1,3-diols. |

| Benzyl Ethers (Bn) | Benzyl bromide, base | Catalytic hydrogenation (H₂, Pd/C) | Robust and stable to a wide range of conditions except for hydrogenolysis. |

Green Chemistry Principles in the Synthesis of Pyridyl Diols

The application of green chemistry principles is crucial for developing sustainable synthetic routes to pharmaceuticals and fine chemicals. nih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Sustainable Catalytic Processes

Catalysis is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, thereby reducing energy consumption and byproduct formation. rasayanjournal.co.in Sustainable catalytic processes focus on using catalysts that are non-toxic, recyclable, and derived from renewable resources. mdpi.comrsc.orgresearchgate.net

A significant trend in sustainable catalysis is the move away from precious metal catalysts (e.g., palladium, platinum, rhodium) towards either metal-free catalytic systems or catalysts based on earth-abundant metals like iron, copper, manganese, and titanium. rsc.orgbeilstein-journals.org

Metal-Free Catalysis: This approach utilizes organic molecules (organocatalysts) or non-metallic inorganic materials to catalyze reactions. rsc.org For instance, metal-free methods have been developed for the synthesis of substituted pyridines, avoiding the use of toxic and expensive heavy metals. researchgate.netacs.orgresearchgate.netnih.gov These reactions can proceed through radical or ionic mechanisms, offering alternative pathways for C-C bond formation. researchgate.netnih.gov

Earth-Abundant Metal Catalysis: Metals such as iron and copper are significantly more abundant, less expensive, and generally less toxic than their precious metal counterparts. st-andrews.ac.uk They have shown remarkable catalytic activity in a wide range of organic transformations, including cross-coupling reactions that are vital for constructing the carbon framework of molecules like pyridyl diols. rsc.orgresearchgate.net

Comparison of Catalytic Systems:

| Catalyst Type | Examples | Advantages | Potential Application in Pyridyl Diol Synthesis |

| Precious Metal | Pd, Pt, Ru, Rh | High activity and selectivity | Cross-coupling reactions (e.g., Suzuki, Heck). |

| Earth-Abundant Metal | Fe, Cu, Ni, Mn, Ti rsc.org | Low cost, low toxicity, high abundance | C-H activation, cross-coupling, hydrogenation. beilstein-journals.org |

| Metal-Free (Organocatalyst) | Proline, DMAP, N-Heterocyclic Carbenes | Avoids metal contamination, mild conditions | Asymmetric synthesis, functional group transformations. rsc.org |

Benign Solvent and Reaction Media Selection

Traditional organic synthesis often relies on volatile and hazardous organic solvents. nih.gov A key principle of green chemistry is to minimize or eliminate the use of such solvents. rsc.orgrsc.org Alternative, more benign solvents include water, ethanol, and supercritical fluids.

Solvent-free, or solid-state, reactions represent an ideal green chemistry scenario, where reactants are mixed directly without any solvent. acs.org This approach has been successfully applied to the synthesis of pyridines, often leading to higher yields and simpler product isolation. rsc.orgrsc.orgresearchgate.net Grinding reactants together, sometimes with a catalytic amount of a solid support, can facilitate these reactions. rsc.org Microwave-assisted synthesis, often performed under solvent-free conditions, can dramatically reduce reaction times and energy consumption. mdpi.com

Atom Economy and Waste Reduction Strategies

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.comwikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate fewer byproducts. jocpr.com

Strategies to Improve Atom Economy and Reduce Waste:

One-Pot Reactions: Conducting multiple reaction steps sequentially in the same vessel without isolating intermediates reduces solvent use and waste from purification steps. nih.gov

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, often with high atom economy. rasayanjournal.co.in

Catalytic Reactions: Using catalysts instead of stoichiometric reagents minimizes waste, as the catalyst is used in small amounts and can often be recycled.

Enzymatic Synthesis of Hexane-Diols and Pyridine-Substituted Diols

The synthesis of complex molecules such as this compound and related structures is increasingly benefiting from biocatalytic methods. Enzymatic synthesis offers a powerful alternative to traditional chemical routes, operating under mild, environmentally benign conditions which often circumvents the need for harsh reagents and protecting group strategies. asm.org Enzymes, particularly oxidoreductases like alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are highly effective in catalyzing the stereoselective reduction of ketone functionalities to produce chiral alcohols, a key step in the formation of diols. mdpi.com

The application of biocatalysis extends to the synthesis of both the hexane-diol backbone and the incorporation of pyridine moieties. For instance, de novo designed cascade biocatalysis has been successfully employed to produce 1,6-hexanediol (B165255) from cyclohexane (B81311) in a one-pot process, demonstrating the potential for creating diol structures from simple precursors. rsc.orgresearchgate.net Similarly, biocatalytic routes are being developed for the synthesis of substituted pyridines from sustainable sources, which can serve as precursors for more complex structures. ukri.org Research has also demonstrated the use of enzymes like lipase (B570770) B from Candida antarctica (CaLB) for the synthesis of polyesters incorporating pyridine-based diols, showcasing the compatibility of enzymes with such heterocyclic systems. york.ac.uknih.gov The combination of these enzymatic capabilities provides a foundation for developing synthetic pathways toward pyridine-substituted hexane-diols.

Biocatalytic Approaches for Chemo-, Regio-, and Enantioselectivity

A primary advantage of enzymatic synthesis is the high degree of selectivity achievable, which is often challenging to replicate with conventional chemical catalysts. rsc.org This selectivity is categorized into three main types: chemoselectivity, regioselectivity, and enantioselectivity.

Chemoselectivity refers to an enzyme's ability to catalyze a reaction at one functional group while ignoring others in a multifunctional molecule. This is crucial in the synthesis of complex structures like pyridine-substituted diols, where a precursor molecule might contain multiple reducible groups.

Regioselectivity is the ability to distinguish between similar functional groups at different positions within a molecule. For example, engineered enzymes can catalyze the specific oxidation of C-H bonds at particular locations, a reaction of significant value in the functionalization of precursors. mdpi.com

Enantioselectivity is perhaps the most significant advantage of biocatalysis, as enzymes are inherently chiral catalysts. They can differentiate between prochiral faces of a substrate or between two enantiomers in a racemic mixture, leading to the production of optically pure compounds. mdpi.com This is particularly relevant for the synthesis of diols, which often contain multiple stereocenters. The reduction of diketones or hydroxy-ketones using ADHs or butanediol (B1596017) dehydrogenases can yield specific stereoisomers of the corresponding diol with very high enantiomeric and diastereomeric excess. asm.orguni-duesseldorf.denih.gov For example, butanediol dehydrogenase from Saccharomyces cerevisiae (Bdh1p) has been used to transform various vicinal diketones into enantiopure (R,R)-diols. asm.orgnih.gov

The table below summarizes findings on the selectivity of various enzymatic systems in the synthesis of diols.

| Enzyme/System | Substrate(s) | Product(s) | Selectivity Achieved | Reference(s) |

| Carbonyl reductase from Candida magnoliae | Aliphatic and aromatic ketones, ketoesters | anti-Prelog configurated alcohols | High optical purity | mdpi.com |

| Butanediol dehydrogenase (Bdh1p) from Saccharomyces cerevisiae | 2,3-Pentanedione, 2,3-Hexanedione | (2R,3R)-2,3-Pentanediol, (2R,3R)-2,3-Hexanediol | Enantiopure (R,R)-diols | asm.orgnih.gov |

| R-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii | Aliphatic diketones (e.g., 2,3-pentanedione) | α-hydroxy ketones and 1,2-diols | R-selective asymmetric reduction | scispace.com |

| Enzyme system from Daucus carota (carrot) | Araliphatic α-hydroxy ketones | Chiral 1,2-diols | Excellent enantioselectivity (ee up to >99%) | uni-duesseldorf.de |

Modular Enzymatic Synthesis Strategies

Modular synthesis represents an advanced strategy where complex molecules are assembled by combining distinct enzymatic (or chemo-enzymatic) reaction steps. nih.gov This approach allows for flexibility and the generation of diverse molecular structures by swapping or modifying individual modules. In the context of this compound, a modular strategy could involve separate enzymatic modules for the construction of the pyridine ring, the formation of the carbon backbone, and the introduction of the hydroxyl groups.

A common implementation of this strategy is the use of enzymatic cascades, where multiple enzymes are employed sequentially in a one-pot reaction. uni-duesseldorf.de This approach is highly efficient as it eliminates the need for isolating and purifying intermediates, thereby reducing solvent waste and improving process economy. rsc.org For example, a two-step enzymatic cascade can be used for the synthesis of 1,2-diols, where the first step involves the carboligation of two aldehydes catalyzed by a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent lyase to form an α-hydroxy ketone. uni-duesseldorf.de The second step is the subsequent reduction of this intermediate by a NAD(P)H-dependent alcohol dehydrogenase to yield the final diol. uni-duesseldorf.de This method allows for the production of all four stereoisomers of a diol by selecting the appropriate enzymes.

The development of enzyme toolboxes, containing a variety of enzymes with different substrate specificities and stereoselectivities, is central to the modular approach. By selecting and combining enzymes from such a toolbox, synthetic pathways can be tailored to produce a wide range of target molecules with desired stereochemistry. uni-duesseldorf.de This concept has been demonstrated in the construction of microbial consortia, where different engineered E. coli strains, each performing a specific catalytic step, work together to achieve a complex multi-step transformation in a single pot. rsc.org

The table below provides examples of modular and cascade enzymatic syntheses relevant to the formation of diol structures.

| Synthesis Strategy | Key Enzymes/Modules | Intermediate(s) | Final Product(s) | Key Features | Reference(s) |

| Two-step enzymatic cascade | ThDP-dependent lyase, NAD(P)H-dependent alcohol dehydrogenase | α-Hydroxy ketone | Chiral 1,2-diols | High enantiomeric and diastereomeric excess (98-99%) | uni-duesseldorf.de |

| One-pot cascade biocatalysis | Engineered E. coli consortium with multiple cell modules (containing monooxygenases, ADHs, etc.) | Cyclohexanol, 6-hydroxyhexanal | 1,6-Hexanediol | Conversion of cyclohexane to diol in a one-pot, one-step process | rsc.org |

| Modular C(sp³)–H functionalization | Acetonide masking, Diastereoselective C–H arylation | Aryl- or alkyl-substituted acetonides | Functionalized 1,2-diols and 1,3-diols | Platform for constructing a variety of enantiomerically enriched diols | nih.gov |

| Sequential bio- and chemocatalysis | Benzaldehyde lyase (BAL), Alcohol dehydrogenase (ADH) | α-Hydroxy ketone | 3,4-Hexanediol | Combination of biocatalysis for diol formation and subsequent chemocatalysis | researchgate.net |

Spectroscopic and Structural Elucidation of 3 2 Methyl Pyridin 4 Yl Hexane 1,5 Diol

Chiroptical Spectroscopy for Stereochemical Characterization

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. numberanalytics.comencyclopedia.pub This technique is exceptionally sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration and conformational analysis of chiral compounds. nih.gov

For 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol, which possesses at least two stereogenic centers at the C3 and C5 positions of the hexane-1,5-diol backbone, ECD spectroscopy would be instrumental in assigning the absolute configuration (e.g., (3R, 5R), (3S, 5S), (3R, 5S), or (3S, 5R)). The ECD spectrum arises from electronic transitions within the molecule's chromophores. In this case, the primary chromophore is the 2-methyl-pyridine ring. The chiral environment created by the stereocenters on the hexanediol (B3050542) chain induces chirality in the electronic transitions of the pyridine (B92270) moiety, resulting in a characteristic ECD signal. encyclopedia.pub

The interpretation of the ECD spectrum typically involves comparing the experimental spectrum with spectra predicted by quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). numberanalytics.com By calculating the theoretical ECD spectra for all possible stereoisomers, the one that matches the experimental data allows for the unambiguous assignment of the absolute configuration. encyclopedia.pub The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophore relative to the chiral centers.

Table 1: Illustrative ECD Data for a Chiral Pyridine Derivative (Note: This is a hypothetical data table for illustrative purposes.)

| Stereoisomer | Wavelength (nm) | Molar Ellipticity (Δε, L·mol⁻¹·cm⁻¹) |

| (3R, 5R)-Isomer | 270 | +15.2 |

| 245 | -8.5 | |

| (3S, 5S)-Isomer | 270 | -15.1 |

| 245 | +8.6 |

Near-Infrared Circular Dichroism (NIR CD) for Chiral Diol Systems

Near-Infrared Circular Dichroism (NIR-CD) extends the principles of CD into the near-infrared region of the spectrum (approximately 800-2500 nm). This region primarily contains information about the overtone and combination bands of fundamental molecular vibrations, such as those from O-H and C-H stretching. jasco-global.comnih.gov For chiral diol systems like this compound, NIR-CD offers a unique probe into the stereochemistry surrounding the hydroxyl groups.

The intramolecular and intermolecular hydrogen bonding of the diol groups can create a preferred conformation, which is often chiral. NIR-CD is particularly sensitive to these arrangements. The O-H stretching overtone bands in the NIR region can exhibit distinct CD signals that are dependent on the absolute configuration of the stereocenters and the conformation of the diol backbone. jasco-global.com The analysis of NIR-CD spectra, often supported by theoretical calculations, can provide valuable information on the solution-state conformation and the nature of hydrogen-bonding networks, which complements data from other spectroscopic methods. nih.gov This technique is especially useful for studying the subtle conformational preferences of flexible molecules in solution. nih.gov

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netnih.govnih.gov The technique relies on the diffraction of X-rays by a single crystal of the compound. carleton.edu

For an enantiomerically pure sample of this compound, successful crystallization in a non-centrosymmetric space group would allow for the determination of its absolute structure. ed.ac.uk This is typically achieved through the analysis of anomalous dispersion, where the presence of a sufficiently heavy atom in the structure or the use of specific X-ray wavelengths causes differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). thieme-connect.de The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute configuration of all stereocenters in the molecule. ed.ac.uk

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

A single-crystal X-ray diffraction study of this compound would yield a detailed model of its solid-state structure. mdpi.com This analysis would confirm the connectivity of the atoms and provide precise geometric parameters, including the bond lengths of the C-C, C-O, C-N bonds and the bond angles within the pyridine ring and the hexane (B92381) chain.

Furthermore, the crystallographic data would reveal the conformation of the molecule in the crystal lattice. For a flexible molecule like this, the torsion angles along the hexane backbone would be precisely determined, showing how the pyridine ring and the two hydroxyl groups are oriented relative to each other. The analysis would also detail the intermolecular interactions, such as hydrogen bonds involving the hydroxyl groups and the pyridine nitrogen, which dictate the crystal packing. mdpi.com Such studies on related pyridine derivatives have provided crucial insights into their solid-state arrangement. researchgate.netresearchgate.net

Table 2: Representative Crystallographic Data for a Pyridine Derivative (Note: This is a hypothetical data table for illustrative purposes.)

| Parameter | Value |

| Chemical Formula | C₁₂H₁₉NO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.56 |

| b (Å) | 10.21 |

| c (Å) | 14.35 |

| Volume (ų) | 1253.4 |

| Z | 4 |

| Flack Parameter | 0.05(3) |

Analysis of Crystalline Inclusion Properties and Host-Guest Interactions

Diol compounds, particularly those with bulky substituents, are known to act as "wheel-and-axle" type hosts, capable of forming crystalline inclusion compounds with smaller guest molecules. researchgate.netrsc.org The structure of this compound, with its central pyridine "wheel" and flexible diol "axle," suggests it may possess such host properties.

Analysis of its crystal structure, or co-crystals formed with various solvents (guests), could reveal channels or cavities within the crystal lattice where guest molecules are accommodated. uct.ac.za The nature of the host-guest interactions, which could include hydrogen bonding between the diol's hydroxyl groups and the guest, or π-π stacking involving the pyridine ring, would be elucidated. nih.gov The study of these inclusion properties is significant for applications in separation science and crystal engineering, as the selectivity for certain guests is highly dependent on the host's structure and the intermolecular forces it can engage in. uct.ac.za

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational (IR) Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its functional groups. researchgate.net A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the two hydroxyl groups, with its shape providing clues about the extent of hydrogen bonding. dtic.mil C-H stretching vibrations from the methyl group and the hexane chain would appear around 2850-3000 cm⁻¹. nih.gov The pyridine ring would exhibit characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.netcdnsciencepub.com Other bands in the fingerprint region (below 1400 cm⁻¹) would correspond to C-O stretching and various bending modes, providing a unique fingerprint for the compound.

Electronic (UV-Vis) Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be dominated by absorptions from the 2-methyl-pyridine chromophore. Pyridine and its derivatives typically show strong absorptions in the UV region corresponding to π→π* transitions. mdpi.com One would expect to see absorption maxima (λ_max) below 300 nm. The exact position and intensity of these bands can be influenced by the substitution on the pyridine ring and the solvent environment. While the hexane-1,5-diol portion of the molecule does not absorb in the typical UV-Vis range, its attachment to the pyridine ring can cause subtle shifts in the absorption wavelengths compared to unsubstituted pyridine.

Table 3: Key Spectroscopic Data for this compound (Note: This is a hypothetical data table with expected characteristic values.)

| Spectroscopy | Wavenumber/Wavelength | Assignment |

| IR | ~3400 cm⁻¹ (broad) | O-H stretch |

| IR | 2960-2850 cm⁻¹ | C-H stretch (aliphatic) |

| IR | ~1600, ~1500 cm⁻¹ | C=C, C=N stretch (pyridine ring) |

| IR | ~1100 cm⁻¹ | C-O stretch |

| UV-Vis | ~265 nm | π→π* transition |

Computational Chemistry and Theoretical Investigations of 3 2 Methyl Pyridin 4 Yl Hexane 1,5 Diol

Quantum Mechanical Studies (e.g., DFT, MP2) for Molecular Structure and Electronic Properties

Quantum mechanical (QM) methods are fundamental to modern computational chemistry, providing accurate descriptions of molecular geometries and electronic properties. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed to study systems like substituted pyridines and alkanes. nih.govresearchgate.net DFT, particularly with hybrid functionals like B3LYP, offers a balance of computational cost and accuracy for geometry optimizations and property calculations. ijcrt.orgnih.gov MP2, while more computationally demanding, provides a higher level of theory that is crucial for accurately capturing electron correlation effects, which can be important in determining the relative energies of different conformers. nih.govresearchgate.net

The structural flexibility of 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol gives rise to a complex potential energy surface (PES) with numerous possible conformations. These arise from the rotation around the single bonds within the hexane (B92381) chain and the orientation of the substituent relative to the pyridine (B92270) ring.

A thorough conformational search is the first step in a computational analysis. This involves systematically exploring the PES to locate all stable conformers (energy minima). High-level QM methods, such as DFT with the B3LYP functional and a comprehensive basis set like 6-311++G(d,p), are then used to perform geometry optimization on these initial structures. researchgate.netrsc.org This process refines the atomic coordinates to find the lowest energy arrangement for each conformer. The complexity of such analyses is well-documented for substituted cyclic systems like cyclohexanes, where the balance between steric and electronic effects dictates conformational preference. rsc.orglibretexts.org For this compound, key factors influencing conformational stability would include intramolecular hydrogen bonding between the two hydroxyl groups or between a hydroxyl group and the pyridine nitrogen, as well as steric hindrance between the alkyl chain and the methyl group on the pyridine ring.

| Conformer | Description | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| Conf-1 (Global Minimum) | Extended chain, anti-periplanar arrangement | 0.00 | Minimal steric hindrance |

| Conf-2 | Gauche interaction in hexane chain | 0.85 | Increased steric strain |

| Conf-3 | Intramolecular H-bond (OH···OH) | -0.50 (Hypothetically more stable if H-bond is strong) | Stabilization via hydrogen bonding |

| Conf-4 | Intramolecular H-bond (OH···Npyridine) | -0.25 (Hypothetically more stable) | Stabilization via hydrogen bonding |

DFT calculations are a reliable tool for predicting vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra, which serve as fingerprints for molecular structure. ijcrt.orgnih.gov By calculating the harmonic vibrational frequencies of the optimized geometry, a theoretical vibrational spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. ijcrt.org The analysis of these spectra allows for the assignment of specific vibrational modes to functional groups, such as the O-H stretching of the diol, C-H stretching of the alkyl and methyl groups, and the characteristic ring breathing modes of the substituted pyridine. rsc.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov Comparing the computed chemical shifts for different conformers with experimental data can help elucidate the dominant conformation in solution.

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3450 | 3200-3600 | Hydroxyl group stretching |

| ν(C-H)aliphatic | 2955 | 2850-3000 | Alkyl C-H stretching |

| ν(C=N)/ν(C=C)pyridine | 1590 | 1550-1610 | Pyridine ring stretching |

| δ(C-H)ring | 810 | 780-840 | Pyridine ring C-H out-of-plane bending |

Understanding the electronic landscape of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich pyridine ring, while the LUMO would also involve the π* orbitals of the ring.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. nih.gov These maps show regions of negative potential (electron-rich, susceptible to electrophilic attack), typically around the pyridine nitrogen and hydroxyl oxygens, and regions of positive potential (electron-poor, susceptible to nucleophilic attack), usually around the hydrogen atoms of the hydroxyl groups.

Natural Bond Orbital (NBO) analysis further quantifies the charge distribution by calculating the partial atomic charges on each atom, providing a more detailed picture of intramolecular interactions and charge transfer. nih.gov

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -0.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates high kinetic stability |

| NBO Charge on Pyridine N | -0.65 e | Electron-rich center, site for protonation |

| NBO Charge on Hydroxyl O | -0.78 e | Highly electronegative, hydrogen bond acceptor |

| NBO Charge on Hydroxyl H | +0.48 e | Electron-deficient, hydrogen bond donor |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While QM methods provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. youtube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, making them ideal for studying the conformational flexibility of the hexane-diol chain and its interactions with a solvent. mdpi.comnih.gov

By placing the molecule in a simulated box of solvent molecules (e.g., water), MD can reveal how solvation influences its conformation. The simulation would track the formation and breaking of hydrogen bonds between the molecule's hydroxyl groups and the surrounding water molecules. kcl.ac.uk Analysis of the simulation trajectory can identify the most populated conformational states in solution, which may differ from the gas-phase minimum energy structure due to stabilizing solvent interactions. nih.gov Properties such as the radial distribution function can be calculated to understand the structure of the solvation shells around the polar hydroxyl groups and the pyridine nitrogen. researchgate.net

Mechanistic Probes and Reaction Pathway Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. researchgate.net For this compound, one could investigate various potential reactions, such as the oxidation of the hydroxyl groups or electrophilic substitution on the pyridine ring.

Using DFT, the entire reaction pathway can be mapped out by locating the transition state (TS) structure, which is the maximum energy point along the reaction coordinate. asm.org The energy difference between the reactants and the TS gives the activation energy barrier, a critical factor in determining the reaction rate. For example, studying the N-oxidation of the pyridine ring would involve modeling the interaction with an oxidizing agent like hydrogen peroxide. nih.gov Computational analysis could compare different potential pathways, such as attack at the nitrogen versus hydroxylation of the ring, to predict the most likely reaction product. asm.org

Structure-Reactivity Correlations

Structure-Reactivity Correlations, often in the form of Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR), aim to link a molecule's structural or electronic features to its chemical reactivity. nih.gov The electronic descriptors calculated through QM methods—such as HOMO/LUMO energies, atomic charges, and MEP values—serve as the basis for these correlations. nih.govacs.org

By computationally analyzing a series of related compounds, for instance, by varying the substituents on the pyridine ring of this compound, one could establish a correlation between a calculated property and an observable measure of reactivity. oberlin.edunih.gov For example, one could investigate how substituting the methyl group with an electron-withdrawing or electron-donating group alters the calculated pKa of the pyridine nitrogen or the activation energy for a specific reaction. Such studies can provide predictive models that guide the synthesis of new molecules with desired reactivity profiles. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

The presence of a stereocenter at the third position of the hexane (B92381) chain and the diol functionality makes 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol a potential candidate as a chiral building block in asymmetric synthesis.

Desymmetrization of Meso-Diols utilizing Pyridyl Catalysts

While no specific studies on the desymmetrization of this compound were found, the broader field of desymmetrizing meso-diols often employs catalysts containing pyridyl moieties. These catalysts can selectively acylate one of the two prochiral hydroxyl groups in a meso-diol, leading to an enantioenriched product. The pyridine (B92270) nitrogen in such catalysts can act as a nucleophilic catalyst or as a ligand for a metal catalyst, playing a crucial role in the stereochemical outcome of the reaction. The inherent chirality within the catalyst structure directs the acylating agent to one of the two hydroxyl groups preferentially. Given its diol structure, this compound could theoretically undergo such a desymmetrization process if it were synthesized in a meso form.

Strategic Intermediates in Total Synthesis of Complex Molecules and Natural Products

Pyridyl and diol-containing molecules are valuable intermediates in the total synthesis of complex natural products. The pyridine ring can be a precursor to piperidine (B6355638) rings, which are common in many alkaloids. The hydroxyl groups of a diol can be used for a variety of transformations, including oxidation to ketones or aldehydes, conversion to leaving groups for substitution reactions, or protection and subsequent manipulation of other parts of the molecule. Although there is no direct evidence of this compound being used in a total synthesis, its structure is suggestive of its potential utility in constructing complex molecular architectures.

Ligand Design for Metal Complexation and Catalysis

The pyridine nitrogen and the two hydroxyl groups of this compound make it a potential multidentate ligand for various metal ions.

Coordination Chemistry of Pyridyl Diols

Pyridyl diols can act as chelating ligands, coordinating to a metal center through the nitrogen of the pyridine ring and one or both oxygen atoms of the diol. The resulting metal complexes can have interesting structural and electronic properties. The coordination geometry and the stability of the complex would depend on the metal ion, the stereochemistry of the diol, and the reaction conditions. The 2-methyl substituent on the pyridine ring could provide steric influence on the coordination environment.

Role in Enantioselective Catalysis

If this compound is used in its enantiomerically pure form as a ligand, the resulting chiral metal complex could serve as a catalyst for enantioselective reactions. The chiral environment created by the ligand around the metal center can induce stereoselectivity in a variety of transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The specific catalytic activity would be highly dependent on the nature of the metal and the substrate.

Integration into Polymeric Materials and Functional Systems

The diol functionality of this compound allows for its incorporation into polymeric structures, such as polyesters and polyurethanes, through condensation polymerization. The pyridine unit within the polymer backbone or as a pendant group can impart specific properties to the material. For instance, the pyridine nitrogen can be protonated or quaternized, leading to pH-responsive or charged polymers. It can also serve as a coordination site for metal ions, potentially leading to the formation of metallopolymers with interesting catalytic, electronic, or magnetic properties. However, no specific examples of polymers synthesized from this compound have been reported in the literature.

Future Directions and Emerging Research Avenues

Development of Innovative and Highly Efficient Synthetic Pathways

The synthesis of functionalized pyridines is a topic of significant interest. chim.itorganic-chemistry.orgnih.gov Future research will likely focus on developing novel and efficient methods for the synthesis of 3-(2-methyl-pyridin-4-yl)-hexane-1,5-diol. A promising approach involves the direct C-H functionalization of the pyridine (B92270) ring, a strategy that is gaining traction for its atom economy and reduction of waste. researchgate.netrsc.org

Transition-metal catalysis, including the use of rare earth metals, has shown considerable success in the C-H alkylation of pyridines. beilstein-journals.orgnih.govnih.gov Future synthetic strategies for this compound could leverage these methods. For instance, a rhodium(I)-catalyzed ortho-alkylation of a pre-functionalized pyridine could be explored. nih.gov Another avenue is the use of a blocking group to direct alkylation to the C-4 position of the pyridine ring, a method that has been shown to be highly practical and regioselective. nih.gov

Furthermore, three-component reactions offer a convergent and efficient route to highly substituted pyridines. chim.itnih.gov Research into a novel three-component coupling sequence involving a suitable pyridine precursor, a hexane (B92381) derivative, and a diol-installing reagent could lead to a streamlined synthesis of the target molecule. The development of such a pathway would be a significant advancement, enabling easier access to this compound for further studies.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Key Features | Potential Advantages |

| Direct C-H Alkylation | Transition-metal or rare earth metal catalysis | High atom economy, reduced waste, direct functionalization |

| Blocked Pyridine Alkylation | Use of a removable blocking group | High regioselectivity for C-4 functionalization |

| Three-Component Coupling | Convergent synthesis from simple precursors | Efficiency, rapid assembly of molecular complexity |

Advanced Spectroscopic and Computational Approaches for Unraveling Complex Molecular Behavior

A thorough understanding of the molecular structure and behavior of this compound is crucial for its potential applications. Advanced spectroscopic techniques will play a pivotal role in this endeavor. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, including techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can provide detailed insights into the connectivity and spatial relationships of atoms within the molecule. ipb.ptresearchgate.nettjnpr.org These methods would be invaluable for confirming the structure of newly synthesized derivatives and for studying its conformational dynamics in solution.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental data. tjnpr.orgresearchgate.netresearchgate.net DFT calculations can be used to predict the molecule's geometric and electronic structure, vibrational frequencies, and NMR chemical shifts. tjnpr.orgresearchgate.net Furthermore, computational methods can be employed to investigate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), providing insights into its reactivity and potential as a component in electronic materials. tjnpr.orgnumberanalytics.com The combination of advanced spectroscopic and computational approaches will be essential for building a comprehensive understanding of the structure-property relationships of this compound.

Strategies for Stereoisomeric Control and Isolation of All Possible Stereoisomers

The hexane-1,5-diol moiety of this compound contains two chiral centers, meaning the compound can exist as multiple stereoisomers. The biological activity and material properties of chiral molecules are often highly dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis and separation of the individual stereoisomers of this compound is a critical area for future research.

Enantioselective synthesis of chiral pyridine-containing molecules has been achieved through various methods, including asymmetric hydrogenation and the use of chiral catalysts. nih.govrsc.orgrsc.orgacs.org Future work could focus on adapting these strategies to control the stereochemistry of the diol group during the synthesis of this compound. For instance, a chemoenzymatic approach utilizing an alcohol dehydrogenase could be explored for the enantioselective reduction of a ketone precursor to the desired chiral diol. nih.gov

Once a mixture of stereoisomers is obtained, their separation will be necessary. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is a powerful technique for the separation of enantiomers and diastereomers. sigmaaldrich.comuni-regensburg.denih.gov The development of effective chiral HPLC methods will be essential for isolating each stereoisomer in high purity, allowing for the individual evaluation of their properties.

Exploration of Functional Modifications on the Pyridine Ring and Hexane Chain for Tailored Reactivity

The ability to selectively modify the structure of this compound is key to tailoring its properties for specific applications. Future research will likely explore the functionalization of both the pyridine ring and the hexane chain.

The pyridine ring offers multiple sites for modification. Direct C-H functionalization techniques can be employed to introduce a variety of substituents at different positions on the ring, altering its electronic properties and steric profile. beilstein-journals.orgresearchgate.netrsc.orgnih.govnih.gov This could be used to modulate the compound's basicity, coordination ability, and biological activity.

The hexane chain, with its two hydroxyl groups, is also ripe for modification. These hydroxyl groups can be derivatized to form esters, ethers, or other functional groups. researchgate.netnih.govresearchgate.net For example, derivatization with pyridine-3-sulfonyl chloride has been shown to enhance the sensitivity of steroidal estrogens in mass spectrometry, a strategy that could be applied to the diol in this compound for analytical purposes. nih.govresearchgate.net Furthermore, the diol could be used as a precursor for the synthesis of more complex structures, such as cyclic ethers or polymers. The systematic exploration of these functional modifications will undoubtedly lead to the discovery of new derivatives with unique and valuable properties.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol with high regioselectivity?

- Methodological Answer : The synthesis of diols with pyridine substituents often employs asymmetric conjugate addition or stereospecific rearrangements. For example, tert-butyl (E,E)-hexa-2,4-dienoate can serve as a precursor for hexane-1,5-diol derivatives via lithium amide-mediated additions followed by reduction and stereospecific Meisenheimer rearrangements . To ensure regioselectivity at the 3-position, protecting group strategies (e.g., benzyl or tert-butyl groups) for hydroxyl and pyridine nitrogen atoms are critical. Silica gel chromatography (toluene:ethyl acetate, 7:3) is recommended for purification .

Q. How can NMR and mass spectrometry (MS) be optimized to characterize this compound?

- Methodological Answer :

- NMR : Use deuterated DMSO or CDCl₃ to resolve hydroxyl proton signals. For the pyridine moiety, ¹³C NMR can confirm substitution patterns (e.g., 2-methyl vs. 4-pyridyl). Compare chemical shifts to structurally related compounds like 2,3,4,6-tetrakis(benzyloxy)hexane-1,5-diol, where aromatic protons appear at δ 7.2–7.4 ppm .

- MS : Electrospray ionization (ESI) in positive ion mode detects [M+H]⁺ peaks. For example, a molecular ion at m/z 543.27 was observed for a hexane-1,5-diol derivative with benzyl-protected hydroxyl groups .

Q. What solvent systems are effective for resolving solubility challenges during crystallization?

- Methodological Answer : Hexane-1,5-diol derivatives exhibit variable solubility based on substituents. For polar analogs like this compound, mixed solvents (e.g., ethanol/water or ethyl acetate/hexane) enhance crystallization. Recrystallization from ethanol (81% recovery) improved enantiomeric purity (>95:5 d.r.) in related diols .

Advanced Research Questions

Q. How does the pyridine substituent influence biomolecular condensate interactions in cellular studies?

- Methodological Answer : The diol backbone (hexane-1,5-diol) disrupts hydrophobic protein-protein interactions in biomolecular condensates via "droplet melting." The 2-methyl-pyridin-4-yl group may enhance binding to RNA or charged residues. Experimental validation requires fluorescence recovery after photobleaching (FRAP) assays with labeled condensate proteins (e.g., FUS or TDP-43) .

Q. What crystallographic strategies resolve structural ambiguities in diol-pyridine hybrids?

- Methodological Answer : Use SHELX programs for small-molecule refinement. For example, SHELXL refines high-resolution data (≤1.0 Å) to model hydroxyl group orientations and pyridine ring planarity. Twinning or disorder in the diol chain can be addressed using the TWIN/BASF commands in SHELXL .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Methodological Answer : Employ chiral auxiliaries like (R)-N-methyl-(α-methylbenzyl)amide in asymmetric conjugate additions to tert-butyl dienoates. Post-reduction and stereospecific rearrangements yield (R)-hexane-1,5-diol derivatives with >90% enantiomeric excess (e.r.). Crystallization further enhances e.r. to >98% .

Q. What mechanistic insights explain contradictions in catalytic hydrogenation yields?

- Methodological Answer : Hydrogenation of unsaturated intermediates (e.g., hex-3-ene-1,5-diol) to hexane-1,5-diol may show variability due to catalyst poisoning by pyridine nitrogen. Use palladium-on-carbon (Pd/C) with acidic additives (e.g., HCl) to mitigate coordination effects. Monitor reaction progress via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.